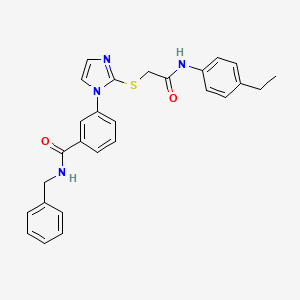

N-benzyl-3-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-3-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceuticals and biologically active compounds . The compound also contains an imidazole ring, which is a five-membered planar ring that is present in many important biological compounds, including histidine and the nucleic acids guanine and adenine .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the ethylphenyl group would add bulkiness. The imidazole ring could potentially participate in hydrogen bonding and π-π stacking interactions .Chemical Reactions Analysis

Benzyl compounds can undergo a variety of reactions. For example, benzylic halides can react via an SN1 or SN2 pathway, depending on the substitution at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its solubility in polar solvents .Scientific Research Applications

- Crystal Growth : B3NA was synthesized and grown using a low-temperature solution growth technique. The resulting monoclinic crystal structure with the P2₁ space group was established through single-crystal X-ray diffraction .

- Optical Properties :

- Thermal Stability : Thermo gravimetric and differential thermal analysis measurements indicated a moisturing toughness of up to 282.87 °C .

- Efficiency in Second Harmonic Generation : Kurtz Perry’s method confirmed that B3NA is 1.66 times more efficient in second harmonic generation compared to potassium dihydrogen phosphate (KDP) crystal .

Catalysis

Another compound, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride , acts as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters .

Schiff Base Synthesis

The Schiff base S-benzyl β-(N-2-methyl-3-phenylallylidene)dithiocarbazate (L) was synthesized by condensation between S-benzyl dithiocarbazate and α-methyl-trans-cinnamaldehyde. Its structure was elucidated using various spectroscopic techniques .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-benzyl-3-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2S/c1-2-20-11-13-23(14-12-20)30-25(32)19-34-27-28-15-16-31(27)24-10-6-9-22(17-24)26(33)29-18-21-7-4-3-5-8-21/h3-17H,2,18-19H2,1H3,(H,29,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZWXMYAOZWSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2655391.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride](/img/structure/B2655393.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2655394.png)

![4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2655395.png)

![4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2655400.png)